

Comparative Analysis of ML365 IC50 Values Across Diverse Research Studies

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This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for the small molecule inhibitor **ML365**, as reported in various scientific studies. **ML365** has garnered significant interest within the research community for its potent and selective inhibition of specific two-pore domain potassium (K2P) channels, positioning it as a valuable tool for investigating cellular excitability, inflammation, and other physiological processes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the variable potency of **ML365** depending on its molecular target and the experimental context.

Quantitative Data Summary

The inhibitory activity of **ML365** has been quantified against different potassium channel subtypes, revealing a range of IC50 values that underscore its selectivity. The following table summarizes these findings for easy comparison.



Target	Reported IC50	Assay Method	Cell Line/System	Reference
KCNK3/TASK1	4 nM	Thallium Influx Fluorescent Assay	Not Specified	[1][2][3][4]
KCNK3/TASK1	16 nM	Automated Electrophysiolog y Assay	Not Specified	[1][2][3]
TWIK2	4.07 μΜ	Whole-Cell Voltage-Clamp Recording	COS-7 cells expressing mutant TWIK2	[5][6]

Note: It is crucial to recognize that IC50 values are highly dependent on the specific experimental conditions, including the assay technology, cell line, and substrate concentration. [7][8][9][10] Direct comparison of values obtained through different methodologies should be approached with caution.

Detailed Experimental Methodologies

The determination of **ML365**'s IC50 values relies on precise experimental protocols. Below are detailed descriptions of the methodologies cited in the summarized studies.

Thallium Influx Fluorescent Assay for KCNK3/TASK1

This high-throughput screening method was employed to identify and characterize inhibitors of the KCNK3/TASK1 channel.[2][3]

- Cell Culture: Cells expressing the KCNK3/TASK1 potassium channel are cultured and loaded with a fluorescent dye, such as FluxOR™, which is sensitive to thallium ions.
- Compound Application: **ML365** at various concentrations is added to the cells.
- Thallium Influx: A stimulus is applied to open the potassium channels, and a solution containing thallium ions is introduced. As thallium ions flow into the cells through the open channels, they bind to the fluorescent dye, causing an increase in fluorescence intensity.



- Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
 The degree of inhibition by ML365 is determined by the reduction in thallium influx compared to a control group without the inhibitor.
- IC50 Calculation: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the **ML365** concentration and fitting the data to a dose-response curve.[11]

Automated Electrophysiology Assay for KCNK3/TASK1

This method provides a direct measure of ion channel activity and is often used to validate findings from fluorescent-based assays.[2][3]

- Cell Preparation: Cells expressing the KCNK3/TASK1 channel are prepared for automated patch-clamp recording.
- Compound Application: Different concentrations of ML365 are applied to the cells.
- Electrophysiological Recording: The flow of ions through the KCNK3/TASK1 channels is recorded as an electrical current.
- Data Analysis: The inhibition of the current by ML365 is measured, and the IC50 value is determined by fitting the concentration-response data.

Whole-Cell Voltage-Clamp Recording for TWIK2

This technique is a gold-standard method for studying ion channel function, providing detailed information about channel gating and pharmacology.[5][6]

- Cell Transfection: COS-7 cells were transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and facilitate current measurement.[5][6]
- Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration). The membrane potential is clamped at a specific voltage.
- Current Measurement: Currents flowing through the TWIK2 channels are recorded in response to voltage steps.



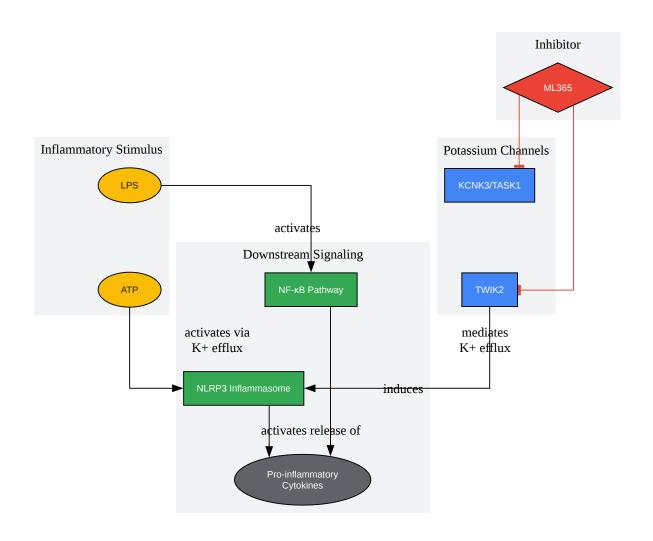
- Compound Perfusion: ML365 at various concentrations is perfused over the cell, and the resulting inhibition of the TWIK2 current is measured.
- IC50 Determination: The IC50 value is calculated from the concentration-response curve of ML365-induced inhibition.

Signaling Pathway and Mechanism of Action

ML365 exerts its biological effects by inhibiting specific potassium channels, which play a critical role in regulating cellular membrane potential and downstream signaling pathways. In the context of inflammation, **ML365** has been shown to modulate the NF-κB and NLRP3 inflammasome pathways.[5][6][12][13]

The diagram below illustrates the inhibitory effect of **ML365** on inflammatory signaling.





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Caption: ML365 inhibits KCNK3/TASK1 and TWIK2, blocking inflammatory signaling.

By blocking these channels, **ML365** can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-kB pathway and prevent the ATP-induced potassium efflux required for NLRP3



inflammasome activation.[5][6][12] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .[5][12] The inhibition of the NF- κ B pathway by **ML365** is also associated with the suppression of Erk, p38, and Jnk protein expression.[12]

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